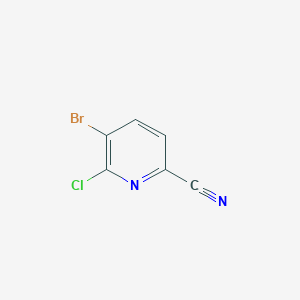

5-Bromo-6-chloropicolinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCQPDVYUJLEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C#N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856951 | |

| Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256823-65-0 | |

| Record name | 5-Bromo-6-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-6-chloropicolinonitrile: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloropicolinonitrile, with the CAS number 1256823-65-0, is a halogenated pyridine derivative that has emerged as a valuable intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a nitrile group on the pyridine ring, offers multiple reactive sites for a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its potential in the field of drug discovery and development.

Physicochemical Properties

The molecular structure of this compound (C6H2BrClN2) endows it with specific chemical and physical characteristics that are crucial for its application in synthesis.[1] A summary of its key properties is presented in the table below. While some physical properties like boiling point and density are predicted values, they serve as a useful guide for handling and reaction setup.[3]

| Property | Value | Source |

| CAS Number | 1256823-65-0 | [1][2] |

| Molecular Formula | C6H2BrClN2 | [1] |

| Molecular Weight | 217.45 g/mol | [1][4] |

| Appearance | Off-white to white powder | |

| Purity | Typically >95% | |

| Predicted Boiling Point | 284.8 ± 35.0 °C | [3] |

| Predicted Density | 1.85 ± 0.1 g/cm³ | [3] |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES | N#CC1=NC(Cl)=C(Br)C=C1 | [1] |

| InChI Key | N/A |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, its structure suggests that it can be synthesized from related pyridine precursors through a series of halogenation and cyanation reactions. The synthesis of structurally similar compounds, such as 5-bromo-2-chloroisonicotinic acid, often involves the bromination and subsequent functional group manipulation of pyridine rings.[5]

The reactivity of this compound is dictated by its three functional groups: the nitrile, the bromine atom, and the chlorine atom. This trifunctional nature makes it a versatile building block.

-

Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. It can also participate in cycloaddition reactions.

-

Halogen Atoms: Both the bromine and chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The differential reactivity of bromine and chlorine can potentially be exploited for selective transformations. These halogens also serve as handles for cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental in the construction of complex molecular architectures.[6]

Caption: Synthetic pathway and key reactions of this compound.

Applications in Drug Discovery

Halogenated heterocycles are privileged structures in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[6] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility is particularly evident in the construction of fused heterocyclic systems, which are common scaffolds in many biologically active compounds, including kinase inhibitors and other targeted therapies.[6]

While specific examples of marketed drugs synthesized directly from this compound are not readily found in the literature, the structural motifs accessible from this intermediate are prevalent in pharmaceutical research. For instance, the related compound 5-bromo-2-chloropyrimidine is a crucial intermediate in the synthesis of Macitentan, a drug used to treat pulmonary arterial hypertension. This highlights the potential of similar halogenated pyridines and pyrimidines in the development of novel therapeutics.

The synthetic versatility of this compound allows for the generation of diverse libraries of compounds for high-throughput screening, accelerating the identification of new drug leads.

Experimental Protocols

Although a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general procedure for the synthesis of a related compound, 5-bromo-6-chloronicotinoyl chloride from 5-bromo-6-chloronicotinic acid, can provide insight into the types of reactions and conditions that might be employed.

Protocol: General Synthesis of an Acyl Chloride from a Carboxylic Acid

This protocol describes the conversion of a carboxylic acid to a more reactive acyl chloride, a common step in the synthesis of amides and esters.

Materials:

-

5-Bromo-6-chloronicotinic acid

-

Dichloromethane (CH₂Cl₂)

-

Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of 5-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride or thionyl chloride (1.5-3.0 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess reagent are typically removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Sources

- 1. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1256823-65-0 [chemicalbook.com]

- 3. This compound [acrospharma.co.kr]

- 4. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105753780A - A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

physicochemical properties of 5-Bromo-6-chloropicolinonitrile

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and agrochemical research. The strategic placement of bromo, chloro, and nitrile functional groups on the pyridine ring offers multiple reaction sites for synthetic transformations, making it a valuable intermediate for constructing complex molecular architectures. Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthesis, process development, and quality control. This guide provides a comprehensive overview of the identity, properties, characterization, and safe handling of this compound, grounded in established scientific principles and available data.

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity and structure is the foundation of all chemical research.

-

Chemical Name: this compound

-

Synonyms: 5-Bromo-6-chloropyridine-2-carbonitrile[1]

-

CAS Number: 1256823-65-0[2]

The structure consists of a pyridine ring substituted at position 2 with a nitrile group, at position 5 with a bromine atom, and at position 6 with a chlorine atom.

Caption: Chemical structure of this compound.

Part 2: Physicochemical and Spectroscopic Properties

The physicochemical properties dictate the compound's behavior in various environments and are crucial for designing experiments, purification strategies, and formulation.

Summary of Physicochemical Data

| Property | Value | Source / Comment |

| Molecular Weight | 217.45 g/mol | [2][3] |

| Molecular Formula | C₆H₂BrClN₂ | [2][3] |

| Physical State | Solid, powder or crystal | Inferred from related compounds[4] |

| Melting Point | No data available | The precursor, 5-Bromo-6-chloronicotinic acid, melts at 166-168°C[5] |

| Boiling Point | No data available | [2] |

| Solubility | No specific data available. Expected to be soluble in polar aprotic solvents like DCM, THF, and ethyl acetate. | The precursor acid is soluble in methanol[5][6]. |

| pKa | No data available | The pyridine nitrogen is weakly basic, but its basicity is significantly reduced by the electron-withdrawing effects of the nitrile, chloro, and bromo substituents. |

| Topological Polar Surface Area (TPSA) | 36.7 Ų | Computed value for the isomer 5-Bromo-6-chloropyridine-3-carbonitrile[3]. |

Spectroscopic Profile (Predicted)

While specific spectral data for this compound is not widely published, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

-

H-3 Proton: Expected to appear as a doublet.

-

H-4 Proton: Expected to appear as a doublet.

-

Coupling: The two protons will show ortho-coupling with a characteristic coupling constant (J value). The exact chemical shifts would require experimental determination or computational prediction.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The ¹³C NMR spectrum should display six distinct signals for the six carbon atoms in the molecule.

-

Pyridine Ring Carbons: Four signals corresponding to the carbons of the pyridine ring. The carbons attached to the halogens (C-5 and C-6) will be significantly influenced by their electronegativity.

-

Nitrile Carbon (C≡N): A characteristic signal in the 115-125 ppm range.

-

C-2 Carbon: The carbon attached to the nitrile group.

IR (Infrared) Spectroscopy The IR spectrum provides information about the functional groups present.

-

C≡N Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of a nitrile group.

-

C=N and C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring vibrations.

-

C-Br and C-Cl Stretching: Absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.

MS (Mass Spectrometry) Mass spectrometry is critical for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a complex cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic M, M+2, M+4, and M+6 pattern, which is a definitive signature for a compound containing one bromine and one chlorine atom.

-

Exact Mass: 215.90899 Da (for the most abundant isotopes ¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁴N₂)[3].

Part 3: Synthesis and Analytical Characterization

Proposed Synthesis Pathway

This compound can be synthesized from its corresponding carboxylic acid precursor, 5-Bromo-6-chloronicotinic acid.[6] The synthesis involves a two-step process: activation of the carboxylic acid to an acyl chloride, followed by amidation and dehydration, or more directly via a dehydration reaction of a primary amide. A common laboratory-scale synthesis is outlined below.

Sources

- 1. 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-6-chloronicotinic Acid | 29241-62-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 29241-62-1 CAS MSDS (5-Bromo-6-chloronicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]

5-Bromo-6-chloropicolinonitrile molecular weight and formula

An In-Depth Technical Guide to 5-Bromo-6-chloropicolinonitrile: A Versatile Orthogonal Building Block for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of this compound, a heterocyclic building block of significant interest to researchers and scientists in drug development. We will delve into its core physicochemical properties, strategic applications, and detailed experimental methodologies. The central thesis of this guide is the molecule's powerful "orthogonal reactivity," a feature that allows for selective, sequential functionalization at two distinct sites on the pyridine ring. This property makes it an exceptionally valuable tool for rapidly generating molecular diversity in the synthesis of complex pharmaceutical agents. This document is structured to provide not just protocols, but the underlying chemical logic, empowering researchers to leverage this reagent to its full potential.

Core Concepts: Chemical Identity and Properties

This compound is a disubstituted pyridine derivative. It is crucial to distinguish it from its common isomer, 5-bromo-6-chloronicotinonitrile, as the position of the nitrile group dictates the electronic properties and reactivity of the scaffold. The "picolino" prefix specifies the nitrile (cyano) group is at the C2 position, adjacent to the ring nitrogen.

The primary value of this molecule stems from the differential reactivity of its two halogen substituents. The chlorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is primarily suited for palladium-catalyzed cross-coupling reactions. This dual-reactivity profile allows for a programmed, stepwise approach to molecular elaboration.

Physicochemical Data

Quantitative data for this compound is summarized below. This information is critical for experimental design, including solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂BrClN₂ | [1] |

| Molecular Weight | 217.45 g/mol | [1][2] |

| CAS Number | 1256823-65-0 | [1][3] |

| IUPAC Name | 5-bromo-6-chloropyridine-2-carbonitrile | N/A |

| Appearance | White to off-white solid (Typical) | N/A |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Note: Experimental data such as melting and boiling points are not consistently available in the literature for this specific isomer. Researchers should perform their own characterization.

The Principle of Orthogonal Reactivity

The strategic utility of this compound is best understood through the concept of orthogonal reactivity. The electronic environment of the pyridine ring renders the C-Cl and C-Br bonds chemically distinct, allowing one to be manipulated while the other remains intact under specific reaction conditions.

-

C6-Cl Bond Activation (SNAr): The chlorine atom is at an ortho position relative to the electron-withdrawing nitrile group and at an ortho position to the ring nitrogen. This geometry strongly activates the C6 position for attack by nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5][6] The reaction proceeds through a stabilized anionic intermediate (a Meisenheimer complex), making this substitution highly efficient.[7]

-

C5-Br Bond for Cross-Coupling: The bromine atom is less activated towards SNAr. Its primary utility lies in its ability to readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] In these reactions, the palladium catalyst preferentially inserts into the more reactive C-Br bond over the C-Cl bond, allowing for the selective formation of new carbon-carbon or carbon-heteroatom bonds.

The following diagram illustrates these distinct reactive sites on the molecule.

Caption: Orthogonal reactivity of this compound.

Synthetic Applications & Experimental Protocols

The true power of this reagent is realized in its application. Below are field-proven, representative protocols for leveraging its orthogonal reactivity.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

This procedure details the displacement of the C6-chloro group with a primary amine, a common step in building kinase inhibitor scaffolds.

Objective: To synthesize a 6-amino-5-bromopicolinonitrile derivative.

Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent & Base: Dissolve the starting material in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dioxane. Add a non-nucleophilic base, typically Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the mixture.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature should be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

This protocol describes the formation of a C-C bond at the C5 position, a cornerstone of modern medicinal chemistry for creating biaryl structures.[10]

Objective: To synthesize a 5-aryl-6-chloropicolinonitrile derivative.

Methodology:

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or arylboronic ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos or XPhos.

-

Solvent: Add a degassed solvent system, typically a mixture of Dioxane and water (e.g., 4:1 ratio). Degassing is critical to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Strategy: Sequential Functionalization Workflow

The protocols above can be combined sequentially to generate highly complex molecular architectures. A common strategy is to first perform the SNAr reaction, which is often more robust, followed by the more sensitive palladium-catalyzed cross-coupling.

Caption: A sequential SNAr and Suzuki coupling workflow.

Safety and Handling

Proper handling of this compound is essential. While a specific safety data sheet for this exact CAS number is not universally available, data from closely related isomers like 5-bromo-6-chloropyridine-3-carbonitrile provides a strong basis for hazard assessment.[2]

| Hazard Class | GHS Statement | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [2] Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves and clothing. Avoid breathing dust. Use only in a well-ventilated area. |

| Skin Irritation | H315: Causes skin irritation | [2] Wear protective gloves. If on skin, wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation | [2] Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |

| Respiratory Irritation | H335: May cause respiratory irritation | [2] Avoid breathing dust. Use in a fume hood. |

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid formation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) as recommended.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated synthetic tool for drug discovery. Its defining feature of orthogonal reactivity provides medicinal chemists with a reliable and programmable platform for synthesizing diverse libraries of complex molecules. By understanding the distinct chemical logic of its two reactive sites, researchers can strategically and efficiently build novel scaffolds, accelerating the discovery of new therapeutic agents.

References

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

3-Bromo-5-chloroisonicotinonitrile | 1335052-66-8. MOLBASE. Available at: [Link]

-

5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331. PubChem. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at: [Link]

-

The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

Sources

- 1. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1256823-65-0 [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-6-chloropicolinonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for 5-Bromo-6-chloropicolinonitrile, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis of this molecule presents a unique challenge due to the specific arrangement of its functional groups. This document outlines a rational, multi-step approach starting from commercially available precursors, with a focus on the underlying chemical principles and experimental considerations for each transformation. Detailed protocols, quantitative data, and visual representations of the synthetic route are provided to facilitate its practical application in a laboratory setting.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—on the picoline scaffold offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of these groups can significantly influence the biological activity and physical properties of the resulting compounds.

The synthesis of polysubstituted aromatic rings often requires a carefully planned sequence of reactions to ensure correct regioselectivity and to avoid unwanted side reactions. A retrosynthetic analysis of this compound suggests that a plausible approach involves the construction of the substituted pyridine ring followed by the introduction of the nitrile functionality. A key transformation in this proposed synthesis is the Sandmeyer reaction, a versatile and well-established method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[1][2][3]

This guide will focus on a synthetic strategy that begins with a readily available aminopicoline precursor, followed by sequential halogenation and a final cyanation step. This approach is designed to be both efficient and scalable, providing a reliable method for the preparation of this compound.

Proposed Synthetic Pathway

The proposed multi-step synthesis of this compound is depicted in the workflow diagram below. The synthesis commences with the bromination of 2-amino-6-chloropicoline, followed by diazotization and a subsequent Sandmeyer reaction to introduce the nitrile group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-6-chloropicoline (Intermediate)

The first step in the synthesis is the regioselective bromination of 2-amino-6-chloropicoline. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. In this case, the position para to the amino group (position 5) is the most sterically accessible and electronically favorable for bromination.

Reaction Scheme:

Caption: Bromination of 2-amino-6-chloropicoline.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Amino-6-chloropicoline | 128.56 | 10.0 g | 0.0778 |

| N-Bromosuccinimide (NBS) | 177.98 | 14.5 g | 0.0815 |

| Acetonitrile | 41.05 | 200 mL | - |

Procedure:

-

To a stirred solution of 2-amino-6-chloropicoline (10.0 g, 0.0778 mol) in acetonitrile (200 mL) at 0 °C, add N-bromosuccinimide (14.5 g, 0.0815 mol) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-amino-5-bromo-6-chloropicoline as a solid.

Step 2: Synthesis of this compound (Final Product)

The final step is the conversion of the amino group of 2-amino-5-bromo-6-chloropicoline to a nitrile group via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is then treated with a cyanide salt, typically copper(I) cyanide.[1][2][4]

Reaction Scheme:

Caption: Sandmeyer reaction for the synthesis of this compound.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Amino-5-bromo-6-chloropicoline | 207.45 | 10.0 g | 0.0482 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.66 g | 0.0530 |

| Hydrochloric Acid (conc.) | 36.46 | 20 mL | - |

| Copper(I) Cyanide (CuCN) | 89.56 | 4.75 g | 0.0530 |

| Potassium Cyanide (KCN) | 65.12 | 3.46 g | 0.0531 |

| Water | 18.02 | 100 mL | - |

| Toluene | 92.14 | 100 mL | - |

Procedure:

-

Diazotization:

-

Suspend 2-amino-5-bromo-6-chloropicoline (10.0 g, 0.0482 mol) in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) at 0 °C.

-

Slowly add a solution of sodium nitrite (3.66 g, 0.0530 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (4.75 g, 0.0530 mol) and potassium cyanide (3.46 g, 0.0531 mol) in water (30 mL) at 60-70 °C.

-

Cool the cyanide solution to room temperature and then add toluene (100 mL).

-

Slowly add the cold diazonium salt solution to the vigorously stirred cyanide solution.

-

Heat the reaction mixture to 50 °C and stir for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

-

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

| Property | Value |

| Molecular Formula | C₆H₂BrClN₂ |

| Molecular Weight | 217.45 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (by HPLC) | >95% |

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, including the nitrile carbon.

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Safety Considerations

-

This synthesis involves the use of hazardous materials, including N-bromosuccinimide, sodium nitrite, and cyanide salts. All manipulations should be performed in a well-ventilated fume hood.

-

Potassium cyanide and copper(I) cyanide are highly toxic. Avoid contact with skin and eyes, and do not inhale dust. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This technical guide provides a detailed and practical synthetic route for the preparation of this compound. The described methodology, which employs a sequential bromination and Sandmeyer reaction, offers a reliable and scalable approach for accessing this valuable chemical intermediate. The provided protocols and characterization data will be a valuable resource for researchers in the fields of medicinal chemistry, agrochemical development, and materials science.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277.

- Gallagher, P. T. (2001). The Sandmeyer Reaction. In Comprehensive Organic Synthesis (Vol. 4, pp. 49-64). Pergamon.

- Wang, Z. (2010). Sandmeyer Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and remarkably efficient conversion of arylamines to aryl halides. The Journal of Organic Chemistry, 42(14), 2426–2431.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Butt, M. A., & Zhang, H. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(12), 2595–2628.

- Obushak, M. D., Matiichuk, V. S., & Turytsia, R. A. (2012). The Sandmeyer Reaction in the Synthesis of Heterocyclic Compounds. Chemistry of Heterocyclic Compounds, 48(1), 1–25.

Sources

The Strategic Utility of 5-Bromo-6-chloropicolinonitrile in Modern Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 5-Bromo-6-chloropicolinonitrile has emerged as a pivotal intermediate, offering a unique combination of reactive sites that enable a diverse array of chemical transformations. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this versatile picolinonitrile derivative. We will delve into the causality behind experimental choices for its use in key reaction classes, providing field-proven insights and detailed protocols to empower your synthetic endeavors.

The intrinsic reactivity of this compound is dictated by the electronic nature of the pyridine ring, further modulated by the presence of three distinct functional groups: a nitrile, a bromine atom, and a chlorine atom. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom renders the ring susceptible to nucleophilic attack, while the two halogen atoms at positions 5 and 6 provide orthogonal handles for selective functionalization through transition metal-catalyzed cross-coupling reactions. This unique arrangement allows for a stepwise and controlled elaboration of the molecular scaffold, making it a valuable precursor in the synthesis of novel pharmaceuticals and agrochemicals.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block is the foundation for its safe and effective use.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256823-65-0 | |

| Molecular Formula | C₆H₂BrClN₂ | |

| Molecular Weight | 217.45 g/mol | |

| Appearance | Pale yellow solid | |

| Purity | ≥95% | |

| Storage | 2-8°C, inert atmosphere |

Safety Considerations: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is centered around three primary modes of reactivity: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Stille couplings) and nucleophilic aromatic substitution (SNAᵣ).

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.[1][2] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, enabling regioselective coupling at the 5-position.

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, and it is widely used to introduce aryl or heteroaryl substituents onto the picolinonitrile core.[3][4]

Causality of Experimental Choices:

-

Catalyst: Palladium complexes with phosphine ligands are typically employed. The choice of ligand is crucial for catalytic activity and selectivity. Bulky, electron-rich phosphine ligands often promote the oxidative addition step and enhance the stability of the catalytic species.

-

Base: A base is required to activate the boronic acid partner for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield.

-

Solvent: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF), often in the presence of water, are standard. The solvent system must be capable of dissolving both the organic and inorganic reagents.

Illustrative Workflow for Suzuki-Miyaura Coupling:

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol: Synthesis of a 6-Aryl-5-bromopicolinonitrile Derivative (Hypothetical Example based on similar reactions)

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the flask.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-bromopicolinonitrile.

-

The Stille coupling provides a complementary method for carbon-carbon bond formation, utilizing organostannane reagents.[5][6] Organostannanes are often stable to air and moisture, and the reaction conditions are generally mild, tolerating a wide range of functional groups.[6][7]

Causality of Experimental Choices:

-

Catalyst: Palladium(0) complexes are the catalysts of choice. Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings.

-

Organostannane Reagent: A variety of aryl-, heteroaryl-, and vinylstannanes can be used as coupling partners.

-

Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step and improve reaction efficiency.[5]

-

Solvent: Anhydrous, aprotic polar solvents such as DMF, THF, or toluene are typically used.

Generalized Catalytic Cycle of Stille Coupling:

Caption: A simplified catalytic cycle for the Stille cross-coupling reaction.

Detailed Experimental Protocol: Stille Coupling of this compound with an Organostannane (Hypothetical Example)

-

Materials:

-

This compound (1.0 equiv)

-

Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound and the organostannane.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous DMF via syringe.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

-

Nucleophilic Aromatic Substitution (SNAᵣ): Introducing Heteroatoms

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the nitrile group, facilitates nucleophilic aromatic substitution. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position due to the activating effect of the adjacent nitrogen atom. This allows for the selective introduction of nitrogen, oxygen, or sulfur nucleophiles.

Causality of Experimental Choices:

-

Nucleophile: A wide range of nucleophiles, including primary and secondary amines, anilines, alkoxides, and thiolates, can be employed.

-

Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction.

-

Base: A base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often used to neutralize the acid generated during the reaction, particularly when using amine nucleophiles.

-

Temperature: The reaction temperature can be varied to control the reaction rate. While some reactions proceed at room temperature, others may require heating to achieve a reasonable conversion.

Mechanism of Nucleophilic Aromatic Substitution (Addition-Elimination):

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Detailed Experimental Protocol: Synthesis of a 6-Amino-5-bromopicolinonitrile Derivative

-

Materials:

-

This compound (1.0 equiv)

-

Amine or aniline (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

N,N-dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask, add this compound and the amine or aniline.

-

Add DMF and triethylamine to the flask.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

If necessary, purify the product by recrystallization or column chromatography.

-

Application in the Synthesis of Bioactive Molecules

The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[8][9][10] The picolinonitrile scaffold can serve as a hinge-binding motif in many kinase inhibitors, and the ability to introduce diverse substituents at the 5- and 6-positions allows for the fine-tuning of potency and selectivity.

For instance, the 6-amino-5-aryl-picolinonitrile core, accessible from this compound through a sequence of nucleophilic substitution and Suzuki coupling, is a key structural feature in a number of patented kinase inhibitors.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block in modern organic synthesis. Its distinct reactive sites enable a range of selective transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide has provided a comprehensive overview of its properties, reactivity, and applications, supported by detailed protocols and an analysis of the rationale behind experimental choices. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the strategic utilization of such well-defined and versatile building blocks will undoubtedly play an increasingly important role in advancing these fields.

References

-

Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]

-

Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23). Retrieved from [Link]

-

Stille reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

New perspectives in the cross-coupling reactions of organostannanes - SciSpace. (1996). Pure & Appl. Chem., 68(1), 73-78. Retrieved from [Link]

-

Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. (2016, August 25). Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

-

Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile | Request PDF - ResearchGate. (2019, August 5). Retrieved from [Link]

- One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. (n.d.).

-

24.8: Reactions of Arylamines - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved from [Link]

- 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (n.d.).

- A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid - Google Patents. (n.d.).

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (2024, September 16). Retrieved from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024, December 20). Retrieved from [Link]

-

5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate. (n.d.). Retrieved from [Link]

- Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents. (n.d.).

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC - NIH. (n.d.). Retrieved from [Link]

-

EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy - YouTube. (2025, January 31). Retrieved from [Link]

-

Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC - NIH. (2021, June 10). Retrieved from [Link]

-

5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem. (n.d.). Retrieved from [Link]

-

Predicting Regioselectivity in Nucleophilic Aromatic Substitution - OUCI. (n.d.). Retrieved from [Link]

-

Reactions for making widely used aniline compounds break norms of synthesis - OUCI. (n.d.). Retrieved from [Link]

- Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid - Google Patents. (n.d.).

-

(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (2015, July 8). Retrieved from [Link]

-

Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia - ResearchGate. (2025, June 28). Retrieved from [Link]

- Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile - Google Patents. (n.d.).

-

WO 2014/093566 A1 - Googleapis.com. (2014, June 19). Retrieved from [Link]

-

Methyl 6-amino-5-bromopicolinate - MySkinRecipes. (n.d.). Retrieved from [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents. (n.d.).

- Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate - Google Patents. (n.d.).

- Process for a homogeneously catalyzed c-c coupling reaction - Google Patents. (n.d.).

-

Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 - EPO. (n.d.). Retrieved from [Link]

- Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents. (n.d.).

- Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google Patents. (n.d.).

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved from [Link]

-

3-Bromo-5-chloropicolinonitrile: Properties, Synthesis, and Applications in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 27). Retrieved from [Link]

- 2,4-diamino 5-bromo 6-chloro pyrimidines, process for their preparation and use as pharmaceuticals - Google Patents. (n.d.).

-

NitropyridineS. 9*. Synthesis of substituted 3-amino-5-nitropyridines | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Process for the preparation of 5-bromo-5-nitro-1,3-dioxane - Justia Patents. (1989, May 1). Retrieved from [Link]

- Combinations of 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrrole-3-carbonitrile and metal compounds - Google Patents. (n.d.).

Sources

- 1. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]

- 2. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 5. Buy 6-Amino-5-bromopicolinonitrile | 1314974-91-8 [smolecule.com]

- 6. 5-AMino-6-broMopicolinonitrile | 849353-22-6 [chemicalbook.com]

- 7. WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Methyl 6-amino-5-bromopicolinate [myskinrecipes.com]

- 10. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

literature review of 5-Bromo-6-chloropicolinonitrile applications

An In-depth Technical Guide to the Applications of 5-Bromo-6-chloropicolinonitrile

Introduction to a Versatile Heterocyclic Building Block

This compound, with the chemical formula C₆H₂BrClN₂, is a halogenated pyridine derivative that has emerged as a critical intermediate in various fields of chemical synthesis.[1][2] Its strategic placement of bromo, chloro, and cyano functional groups on the pyridine ring provides multiple reactive sites, making it a highly versatile scaffold for constructing complex molecules.[3] This guide will delve into the significant applications of this compound, focusing on its role in agrochemicals, medicinal chemistry, and as a substrate in pivotal cross-coupling reactions.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 5-bromo-6-chloropyridine-2-carbonitrile |

| CAS Number | 1256823-65-0 |

| Molecular Weight | 217.45 g/mol [4][5] |

| Molecular Formula | C₆H₂BrClN₂[1] |

| Appearance | Solid |

| Storage | 2-8°C under an inert atmosphere[1][5] |

Core Applications in Chemical Synthesis

The unique electronic and steric properties of this compound make it an invaluable precursor in the synthesis of a diverse range of functionalized molecules.

Agrochemical Development

The pyridine scaffold is a common motif in many modern herbicides and fungicides.[6] this compound serves as a key starting material for novel agrochemicals due to the ability to selectively functionalize its reactive sites.[7] A notable application is in the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, which have demonstrated significant fungicidal activity.[7] The 5-bromo-6-chloropyridine moiety introduced from this building block is crucial for the biological efficacy of the resulting compounds.

This protocol outlines the synthesis of fungicidal N-(thiophen-2-yl) nicotinamide derivatives using a related precursor, 5-Bromo-6-chloronicotinoyl chloride, which can be derived from this compound.

-

Dissolution: Dissolve the substituted 2-aminothiophene derivative (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (CH₂Cl₂).

-

Cooling: Cool the mixture in an ice-water bath.

-

Acylation: Add a solution of 5-Bromo-6-chloronicotinoyl chloride (1.15 eq) in dichloromethane (CH₂Cl₂) dropwise to the cooled mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Quench the reaction by adding water. Separate the organic phase, wash it with brine, and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a petroleum ether and ethyl acetate solvent system to obtain the final N-(thiophen-2-yl) nicotinamide derivative.[7]

Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide derivatives.[7]

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, the pyridine ring is a privileged structure found in numerous biologically active compounds and approved drugs.[8] this compound provides a versatile platform for the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[9][10][11]

One key application is in the construction of fused heterocyclic systems like pyrido[2,3-d]pyrimidinones, which are of significant interest in drug discovery for their potential as kinase inhibitors and anticancer agents.[12]

The following is a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidin-4-one derivative, demonstrating the utility of precursors derived from this compound.

-

Reactant Preparation: In a suitable reaction vessel, dissolve 2-amino-6-phenylpyrimidin-4(3H)-one in an anhydrous solvent such as pyridine or dichloromethane.

-

Acylation: Add 5-Bromo-6-chloronicotinoyl chloride (derived from this compound) to the solution.

-

Reaction: Stir the mixture at an appropriate temperature (e.g., room temperature to reflux) until the reaction is complete.

-

Workup: After completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.

-

Purification: The crude product is then purified using techniques such as column chromatography to yield the desired pyrido[2,3-d]pyrimidin-4-one derivative.[12]

Caption: Synthesis of Pyrido[2,3-d]pyrimidin-4-one derivatives.

Role in Cross-Coupling Reactions

The presence of two distinct halogen atoms on the pyridine ring of this compound allows for selective functionalization through various palladium-catalyzed cross-coupling reactions.[13] Generally, the reactivity of the carbon-halogen bond in these reactions follows the order C-I > C-Br > C-Cl.[14] This differential reactivity enables chemoselective coupling, typically at the more reactive C-Br bond at the 5-position under milder conditions.[14][15]

This compound is a valuable substrate for reactions such as:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with arylboronic acids.[13]

-

Sonogashira Coupling: For the introduction of alkynyl groups.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a bromo-chloro-substituted pyridine with an arylboronic acid.

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or Na₂CO₃).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).

-

Heating: Heat the reaction mixture to a temperature ranging from 80°C to 110°C and stir until the starting material is consumed.[13]

-

Workup and Purification: Cool the reaction mixture, dilute it with water, and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Caption: Generalized mechanism of Suzuki-Miyaura cross-coupling.

Safety and Handling

This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or inhaled. It can also cause skin and serious eye irritation, as well as respiratory irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in modern organic synthesis. Its unique substitution pattern allows for the strategic and often selective introduction of various functional groups, making it a key intermediate in the development of novel agrochemicals, pharmaceuticals, and potentially advanced materials. The ability to participate in a wide range of chemical transformations, particularly cross-coupling reactions, ensures its continued importance for researchers and scientists in both academic and industrial settings.

References

- Benchchem. (n.d.). Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research: A Detailed Overview.

- ResearchGate. (n.d.).

- MDPI. (2017, January 27).

- Benchchem. (n.d.). Application Notes and Protocols for 5-Bromo-6-chloronicotinoyl Chloride in Heterocyclic Synthesis.

- JOCPR. (2010).

- Smolecule. (n.d.). 5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid.

- The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.

- PubChem. (n.d.). 5-Bromo-6-chloropyridine-3-carbonitrile.

- BLD Pharm. (n.d.). 1256823-65-0|this compound.

- Guidechem. (n.d.). 5-bromo-3-chloropyridine-2-carbonitrile 945557-04-0 wiki.

- ChemicalBook. (2025, September 3). 5-Bromo-6-chloronicotinic acid | 29241-62-1.

- ChemShuttle. (n.d.). This compound;CAS No.:1256823-65-0.

- CORE. (n.d.).

- Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.

- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

- OUCI. (2019). Synthesis of New Agrochemicals.

- ChemicalBook. (2025, July 24). This compound | 1256823-65-0.

- Acros Pharmatech. (n.d.). This compound.

- PubMed. (2022, November 18). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.

- Google Patents. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for 6-Bromoquinoline-8-carbonitrile in Medicinal Chemistry.

- Methyl 6-Bromopicolinate: A Key Building Block for Organic Synthesis. (n.d.).

- Benchchem. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF.

- PubMed. (2006, October 12).

- PubChem. (n.d.). 5-Bromo-6-chloropyridin-2-amine.

- PubMed. (2012, September 13). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

- Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | 1256823-65-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-Bromo-6-chloropyridine-3-carbonitrile | C6H2BrClN2 | CID 22906331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1256823-65-0|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. Buy 5-Bromo-6-chloro-4-methylpyridine-2-carboxylicacid [smolecule.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-6-chloropicolinonitrile: Synthesis, Derivatization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-chloropicolinonitrile, a versatile heterocyclic building block, and its utility in the synthesis of a diverse array of structural analogs and derivatives. We delve into the synthetic routes for the core scaffold, explore key derivatization strategies including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, and discuss the structure-activity relationships (SAR) of the resulting compounds. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this valuable intermediate in the pursuit of novel therapeutic agents.

Introduction: The Strategic Importance of the Picolinonitrile Scaffold

The picolinonitrile moiety, a pyridine ring bearing a nitrile group, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, and several have been successfully developed into marketed drugs such as the kinase inhibitors bosutinib and neratinib.[1] The pyridine ring can engage in crucial hydrogen bonding interactions with biological targets, while the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2]

This compound, in particular, offers a strategically functionalized scaffold for chemical exploration. The presence of two distinct halogen atoms at positions 5 and 6 allows for selective and sequential chemical modifications, enabling the generation of diverse molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine atom can be displaced by nucleophiles. This differential reactivity is a key asset in combinatorial chemistry and library synthesis for drug discovery programs.

This guide will provide a detailed exploration of the synthesis of this compound and its subsequent transformation into a variety of derivatives. We will examine the underlying principles of the synthetic methodologies and discuss the potential applications of the resulting compounds, with a focus on their utility as kinase inhibitors and antifungal agents.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the this compound core is paramount for its use as a versatile starting material. A plausible and efficient synthetic route involves a multi-step process starting from readily available 2-aminopyridine.

Synthesis of 2-Amino-5-bromopyridine

The first step is the regioselective bromination of 2-aminopyridine. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice. The amino group at the 2-position directs the electrophilic substitution to the 5-position.[3][4]

Synthesis of 2-Amino-5-bromo-6-chloropyridine

The subsequent step involves the chlorination of 2-amino-5-bromopyridine. This can be accomplished using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS), to introduce a chlorine atom at the 6-position.

Sandmeyer Reaction for the Synthesis of this compound

The final step in the synthesis of the core scaffold is the conversion of the amino group of 2-amino-5-bromo-6-chloropyridine to a nitrile group. The Sandmeyer reaction is a classic and effective method for this transformation.[5][6][7] This reaction proceeds via the formation of a diazonium salt from the amine, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[5]

Derivatization Strategies: Unleashing the Potential of the Core Scaffold

The true utility of this compound lies in its potential for diversification. The two halogen atoms and the nitrile group provide multiple handles for chemical modification, allowing for the synthesis of a vast library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of the picolinonitrile core is an excellent substrate for these reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[8][9] This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups. In the context of this compound, the bromine at the 5-position can be selectively coupled with a variety of boronic acids to generate a diverse range of 5-substituted derivatives.[10][11]

Diagram 1: Suzuki-Miyaura Coupling Workflow

A generalized workflow for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13] This reaction is invaluable for the synthesis of arylamines and has broad applications in medicinal chemistry. The bromine at the 5-position of this compound can be coupled with a wide range of primary and secondary amines to yield 5-amino-substituted derivatives.[14][15]

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 6-position of the picolinonitrile ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce further diversity at the 6-position.

Transformation of the Nitrile Group

The nitrile group itself is a versatile functional group that can be transformed into a variety of other functionalities. A particularly interesting transformation in medicinal chemistry is the conversion of a nitrile to a tetrazole. Tetrazoles are often used as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. This conversion is typically achieved by reacting the nitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt.[16][17]

Structure-Activity Relationships (SAR) and Biological Applications

The derivatives of this compound have shown promise in various therapeutic areas, with a significant focus on their potential as kinase inhibitors and antifungal agents.

Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, often forming key interactions with the hinge region of the ATP-binding site.[18] By systematically modifying the substituents at the 5- and 6-positions of the picolinonitrile core, it is possible to fine-tune the potency and selectivity of these compounds against specific kinase targets.[19][20][21] For instance, the introduction of bulky aromatic groups via Suzuki-Miyaura coupling at the 5-position can probe steric pockets within the active site, while the installation of various amine functionalities at the 5- or 6-position through Buchwald-Hartwig amination or SNAr can introduce crucial hydrogen bond donors and acceptors.

Table 1: Representative Pyridine-Based Kinase Inhibitors and their Targets

| Compound Class | Target Kinase | Key Structural Features | Reference |

| Pyridine-2-carboxamides | HPK1 | Amide linkage at the 2-position | [19] |

| 2-Aminopyridines | VRK1/2 | Amino group at the 2-position | [20] |

| Pyridone Derivatives | PIM-1 Kinase | Pyridone core structure | [21] |

Antifungal Agents

Substituted nitriles and pyridine-containing compounds have also been investigated for their antifungal properties.[16][22][23] The diverse electronic and steric properties that can be introduced onto the this compound scaffold make it an attractive starting point for the development of novel antifungal agents. The SAR in this area often focuses on optimizing the lipophilicity and hydrogen bonding capabilities of the molecules to enhance their penetration into fungal cells and their interaction with fungal-specific targets.

Experimental Protocols

The following are generalized, step-by-step protocols for the key synthetic transformations discussed in this guide. Researchers should optimize these conditions for their specific substrates and desired products.

General Protocol for Suzuki-Miyaura Coupling

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂; 0.05 eq), and a base (e.g., K₂CO₃; 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2][8]

General Protocol for Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃; 0.02 eq) and the phosphine ligand (e.g., Xantphos; 0.08 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the base (e.g., NaOtBu; 1.4 eq), this compound (1.0 eq), and the amine (1.2 eq).

-

Add an anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent and wash the combined organic layers with brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.[14]

Purification by Recrystallization

For solid derivatives, recrystallization is an effective purification technique.[24][25]

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent or solvent mixture. Common solvents for pyridine derivatives include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[26]

-

If colored impurities are present, treat the hot solution with activated charcoal and filter through celite.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the compounds.[24][27][28]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point: To assess the purity of solid compounds.

Conclusion